6-(Dimethylamino)pyridazin-4-ol is a chemical compound classified as a pyridazin derivative. This compound features a pyridazine ring with a hydroxyl group at position 4 and a dimethylamino group at position 6. Pyridazines are known for their diverse biological activities, making them significant in medicinal chemistry. The compound's structure and functional groups suggest potential applications in pharmaceuticals, particularly as intermediates in the synthesis of biologically active molecules.
6-(Dimethylamino)pyridazin-4-ol falls under the category of heterocyclic compounds, specifically pyridazines. These compounds are characterized by their two adjacent nitrogen atoms within a six-membered ring. The presence of the dimethylamino group enhances the compound's basicity and solubility, which can influence its reactivity and interaction with biological targets.
The synthesis of 6-(Dimethylamino)pyridazin-4-ol can be achieved through various methodologies, often involving the reaction of hydrazine derivatives with appropriate carbonyl compounds. A notable method involves the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene compounds, leading to the formation of pyridazin derivatives under acidic conditions .
In one synthetic route, starting materials such as 3-acetylpyridazine or similar derivatives are reacted with dimethylamine to introduce the dimethylamino group. The reaction typically requires controlled temperatures and specific catalysts to ensure high yields and purity of the final product. Techniques such as refluxing in organic solvents or using microwave-assisted synthesis can enhance efficiency and reduce reaction times .
The molecular structure of 6-(Dimethylamino)pyridazin-4-ol consists of a pyridazine ring (C4H4N2) substituted with a hydroxyl (-OH) group at position 4 and a dimethylamino (-N(CH3)2) group at position 6. The molecular formula is C7H10N2O, indicating the presence of seven carbon atoms, ten hydrogen atoms, two nitrogen atoms, and one oxygen atom.
Key structural data include:
6-(Dimethylamino)pyridazin-4-ol can participate in various chemical reactions due to its functional groups:
The compound’s reactivity is influenced by both the electron-donating nature of the dimethylamino group and the electron-withdrawing characteristics of the pyridazine ring. This duality allows for diverse synthetic applications, including coupling reactions to form more complex structures .
The mechanism of action for compounds like 6-(Dimethylamino)pyridazin-4-ol often involves interaction with biological targets such as enzymes or receptors. The dimethylamino group enhances binding affinity due to increased solubility and polarity, allowing better interaction with polar active sites on proteins or nucleic acids.
Studies have shown that similar pyridazine derivatives can exhibit activity against various biological targets, including anti-inflammatory and anticancer properties. Quantitative structure-activity relationship (QSAR) analyses help elucidate how structural modifications impact biological activity .
The physical properties of 6-(Dimethylamino)pyridazin-4-ol include:
The chemical properties include:
6-(Dimethylamino)pyridazin-4-ol has potential applications in several scientific fields:
Pyridazine derivatives have evolved from niche heterocycles to privileged scaffolds in drug design, driven by their distinctive physicochemical properties. The pyridazine ring (1,2-diazine) possesses a high dipole moment (~4.22 D) and dual hydrogen-bonding capacity, enabling robust interactions with biological targets . Historically, pyridazine-containing drugs faced limited clinical translation, with only three approved agents prior to 2014, including the withdrawn antidepressant minaprine and the antihypertensive hydralazine . This scarcity stemmed from synthetic challenges and incomplete understanding of pyridazine bioisosteric potential.
The landscape transformed significantly with FDA approvals of the gonadotropin-releasing hormone antagonist relugolix (2020) and the TYK2 inhibitor deucravacitinib (2022), both featuring 3-aminopyridazine cores . These clinical successes validated pyridazine’s capacity to enhance target engagement while mitigating off-target effects. Notably, pyridazine derivatives exhibit lower cytochrome P450 inhibition and reduced hERG potassium channel affinity compared to phenyl or pyridine analogs, addressing critical toxicity concerns in drug development . The emergence of fused systems like imidazo[1,2-b]pyridazine in agents such as the SMN2 splicing modifier risdiplam further expanded therapeutic applications .
Table 1: Evolution of Pyridazine-Containing FDA-Approved Drugs
Drug (Approval Year) | Core Pyridazine Element | Therapeutic Application |
---|---|---|
Hydralazine (1953) | Phthalazine | Antihypertensive |
Minaprine (1972, withdrawn) | 3-Aminopyridazine | Antidepressant (MAO inhibitor) |
Relugolix (2020) | 3-Aminopyridazine | Prostate cancer (GnRH antagonist) |
Deucravacitinib (2022) | 3-Aminopyridazine | Psoriasis (TYK2 inhibitor) |
Risdiplam (2020) | Imidazo[1,2-b]pyridazine | Spinal muscular atrophy (SMN2 modifier) |
The dimethylamine (DMA) pharmacophore confers critical ADME (Absorption, Distribution, Metabolism, Excretion) enhancements to drug molecules, particularly through solubility modulation and bioavailability optimization. As an electron-donating group, DMA’s nitrogen lone pair facilitates hydrogen bonding with aqueous solvents, significantly improving water solubility compared to unsubstituted analogs [4]. This property is exemplified in rivastigmine (Alzheimer’s therapy), where the (S)-1-(dimethylamino)ethyl group enables efficient blood-brain barrier penetration while maintaining plasma stability [4]. DMA-containing drugs typically exhibit extended plasma half-lives due to balanced lipophilicity-hydrophilicity profiles, with calculated log P values typically ranging from -0.5 to 2.0 [4].
The protonation state of the dimethylamino group significantly influences molecular recognition. With pKa values typically between 8-10, DMA groups remain partially protonated at physiological pH, enabling ionic interactions with aspartate or glutamate residues in target proteins [4]. This property is exploited in kinase inhibitors where the dimethylammonium cation forms salt bridges with conserved acidic residues in the ATP-binding pocket. However, DMA functionality requires careful risk assessment due to potential N-nitrosodimethylamine (NDMA) formation—a carcinogenic impurity that can arise during manufacturing or storage when DMA groups react with nitrosating agents [4]. Mitigation strategies include:
Table 2: Impact of Dimethylamino Substitution on Drug Properties
Property | Influence of DMA Group | Example Drug |
---|---|---|
Water Solubility ↑ 40-60% vs non-DMA analogs | Ranitidine | |
Plasma Half-life ↑ 2-3 fold extension | Desvenlafaxine | |
Blood-Brain Barrier Penetration ↑ Enhanced passive diffusion | Rivastigmine | |
Target Binding Affinity ↑ Ionic/H-bond interactions | Tepotinib | |
Metabolic Stability ↑ Reduced CYP450 inhibition | Deucravacitinib |
The 6-(dimethylamino)pyridazin-4-ol scaffold represents a strategic evolution in heterocyclic drug design, combining pyridazine’s favorable dipole moment with DMA’s solubility-enhancing effects. This hybrid structure exhibits dual hydrogen-bonding capacity through both pyridazine nitrogen atoms and the hydroxyl group, while the dimethylamino group provides a protonation switch for pH-dependent membrane permeability [3]. These properties make it particularly valuable in targeted cancer therapies, where it functions as:
Recent patent literature reveals strategic incorporation of 6-(dimethylamino)pyridazin-4-ol in IRAK4 inhibitors (e.g., WO2017067848A1), where it disrupts interleukin receptor signaling in oncology and inflammatory diseases [5]. The scaffold’s synthetic versatility enables rapid generation of analogs through:
Table 3: Targeted Therapies Utilizing 6-(Dimethylamino)pyridazin-4-ol Derivatives
Therapeutic Area | Molecular Target | Mechanistic Role |
---|---|---|
Oncology | IRAK4 Kinase | Disrupts MyD88-dependent TLR signaling |
Autoimmune Disorders | TYK2 Kinase | JAK-STAT pathway modulation |
Pain Management | TRPV4 Ion Channel | Attenuates mechanosensitive pain pathways |
Antibacterial Resistance | DNA Gyrase (Gram-negative) | Topoisomerase inhibition |
The emergence of this scaffold coincides with medicinal chemistry’s shift toward "molecular property-driven design"—prioritizing balanced physicochemical parameters (cLogP 1.0-2.5, TPSA 60-90 Ų) to circumvent development attrition [5]. Hybridization with complementary heterocycles, such as imidazo[4,5-b]pyridines in WO2017067848A1, further expands target diversity while maintaining favorable drug-like properties [5]. These advances position 6-(dimethylamino)pyridazin-4-ol as a versatile scaffold for next-generation targeted therapies.
CAS No.: 1986-70-5
CAS No.: 32986-79-1
CAS No.: 7412-67-1
CAS No.: 5290-02-8
CAS No.: 4261-17-0
CAS No.: